molecular formula C20H20N2O4 B330682 5-METHYL-N-[(3-{[(5-METHYLFURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

5-METHYL-N-[(3-{[(5-METHYLFURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

Katalognummer: B330682
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: MOPPJDASBFTTRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) is a synthetic organic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.4 g/mol. This compound is characterized by its unique structure, which includes a benzene ring connected to two furan rings via methylene bridges, each furan ring being substituted with a carboxamide group.

Eigenschaften

Molekularformel

C20H20N2O4

Molekulargewicht

352.4 g/mol

IUPAC-Name

5-methyl-N-[[3-[[(5-methylfuran-2-carbonyl)amino]methyl]phenyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-13-6-8-17(25-13)19(23)21-11-15-4-3-5-16(10-15)12-22-20(24)18-9-7-14(2)26-18/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

MOPPJDASBFTTRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(O3)C

Kanonische SMILES

CC1=CC=C(O1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(O3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Benzene Core: The benzene core is prepared through standard aromatic substitution reactions.

    Attachment of Methylene Bridges: Methylene bridges are introduced via alkylation reactions.

    Formation of Furan Rings: The furan rings are synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Carboxamide Groups:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide groups to amine groups.

    Substitution: The compound can undergo substitution reactions, particularly at the furan rings, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) can be compared with other similar compounds, such as:

    N,N’-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylfuran-2-yl)quinoline-4-carboxamide]: Similar structure but with quinoline rings instead of furan rings.

    N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide): Variants with different substituents on the furan rings.

The uniqueness of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.